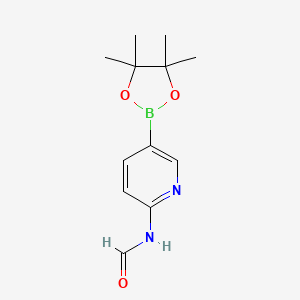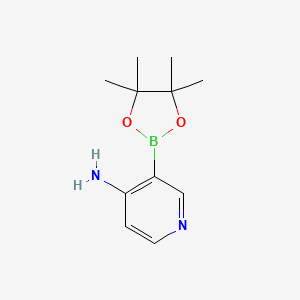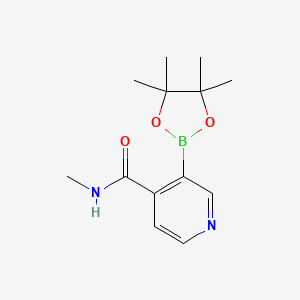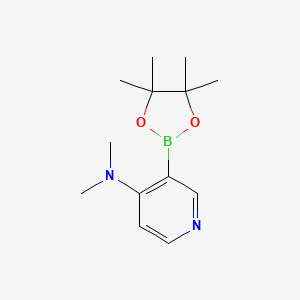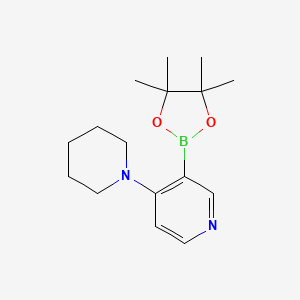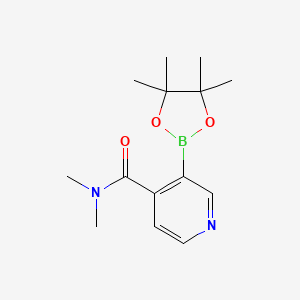
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester (4DMCPBAPE) is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other molecules, as well as to study the mechanism of action and biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is used in a variety of scientific research applications. It is used in the synthesis of other molecules, such as peptides and polymers. It is also used to study the mechanism of action and biochemical and physiological effects of various compounds. Additionally, it can be used to study the structure and function of proteins, as well as to develop new drugs and therapeutic agents.
Wirkmechanismus
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is believed to act as a binder, allowing it to interact with other molecules. This interaction may be used to study the mechanism of action of various compounds, as well as to synthesize other molecules. Additionally, 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester may be used to study the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester are not well understood. However, it is believed to have a variety of effects on the body, including the modulation of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester may have a role in the development of new drugs and therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a versatile compound that can be used in a variety of research applications. Additionally, it is relatively stable, allowing it to be stored for long periods of time. However, it is also limited by its small size, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapeutic agents. Additionally, further research into its mechanism of action and its role in the regulation of gene expression and cell signaling pathways may be beneficial. Finally, further studies into its use as a binder for other molecules may be beneficial.
Synthesemethoden
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 4-dimethylcarbamoylpyridine with 3-boronic acid pinacol ester. This reaction produces a compound that is then purified and isolated. Other methods may also be used, such as the reaction of 4-dimethylcarbamoylpyridine with 3-boronic acid in the presence of a base.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-8-7-10(11)12(18)17(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZUVXRPZPZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

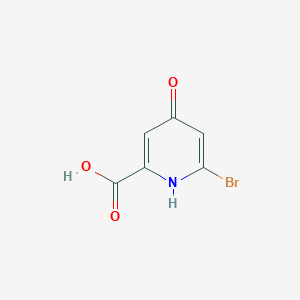

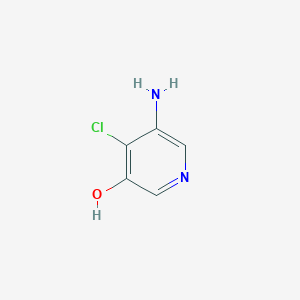
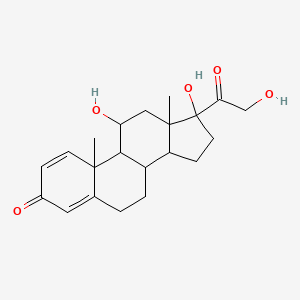
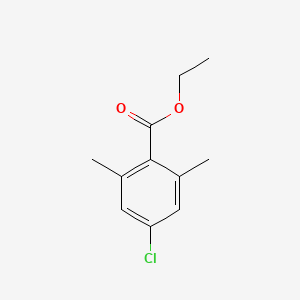


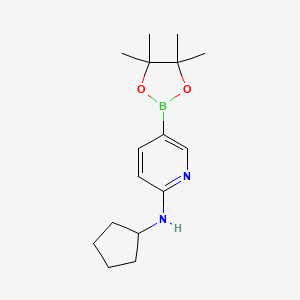
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
